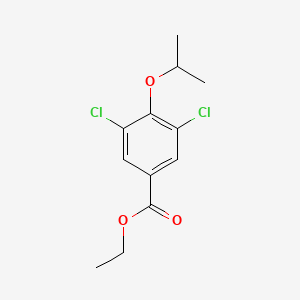

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-4-16-12(15)8-5-9(13)11(10(14)6-8)17-7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXWGQCZIUQALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251827 | |

| Record name | Ethyl 3,5-dichloro-4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40689-36-9 | |

| Record name | Ethyl 3,5-dichloro-4-(1-methylethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40689-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dichloro-4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3,5 Dichloro 4 Propan 2 Yloxybenzoate

Precursor Synthesis: Advanced Approaches to Ethyl 3,5-dichloro-4-hydroxybenzoate

The primary precursor for the target compound is Ethyl 3,5-dichloro-4-hydroxybenzoate. Its synthesis begins with a more readily available starting material, Ethyl 4-hydroxybenzoate (B8730719), which is then subjected to chlorination. Advanced synthetic approaches focus on controlling the position and degree of chlorination to achieve the desired 3,5-dichloro substitution pattern selectively.

The direct chlorination of the aromatic ring of benzoate (B1203000) esters like Ethyl 4-hydroxybenzoate is a critical step. The hydroxyl and ester groups on the benzene (B151609) ring direct incoming electrophiles, but achieving specific regioselectivity for the 3,5-positions requires carefully optimized protocols. The presence of the ester group can provide steric hindrance that aids in directing the chlorination process, leading to a more stable reaction and a product of higher purity. google.com

Research into the chlorination of parabens, which are alkyl esters of 4-hydroxybenzoic acid, provides insight into these transformations. researchgate.net Various chlorinating agents can be employed, with reaction outcomes dependent on factors such as the solvent system, temperature, and reaction time. The goal is to maximize the yield of the desired dichlorinated product while minimizing the formation of monochlorinated or other isomeric byproducts.

Table 1: Optimized Chlorination Protocol Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Ethyl 4-hydroxybenzoate | Readily available precursor. |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Effective agent for aromatic chlorination. |

| Catalyst | Anhydrous aluminum trichloride (B1173362) (AlCl₃) | Lewis acid catalyst to activate the chlorinating agent. |

| Solvent | Dichloromethane | Provides a non-reactive medium for the reaction. google.com |

| Temperature | 25 °C | A milder temperature can enhance selective chlorination and yield. google.com |

| Control | Introduction of a nitrogen-chlorine gas mixture | Allows for precise control over the chlorination process. google.com |

Regioselectivity is paramount in the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate. The hydroxyl group at the 4-position is a strong ortho-, para-director. Since the para-position is occupied by the ester group, electrophilic substitution is directed to the ortho positions (3 and 5). The strategy involves exploiting this inherent directing effect while using conditions that favor double substitution.

Esterification and Etherification for Target Compound Formation

With the precursor, Ethyl 3,5-dichloro-4-hydroxybenzoate, in hand, the next step is the formation of the target compound. This is achieved through an etherification reaction, specifically the conversion of the phenolic hydroxyl group into an isopropoxy group.

The etherification of the sterically hindered hydroxyl group in Ethyl 3,5-dichloro-4-hydroxybenzoate requires optimized conditions to achieve high purity and yield. The chlorine atoms adjacent to the hydroxyl group create significant steric hindrance, which can slow down the reaction rate. vinatiorganics.comresearchgate.net A common method for this transformation is the Williamson ether synthesis.

Optimization of this reaction involves the careful selection of the base, solvent, temperature, and alkylating agent. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenol (B47542) without causing unwanted side reactions. mdpi.com The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) are effective at solvating the cation of the base and facilitating the nucleophilic attack. mdpi.com The reaction is typically heated to ensure a reasonable reaction rate. mdpi.com

Table 2: Optimized Etherification Reaction Conditions

| Parameter | Reagent/Condition | Role/Purpose |

|---|---|---|

| Substrate | Ethyl 3,5-dichloro-4-hydroxybenzoate | The precursor molecule. |

| Alkylating Agent | 2-Bromopropane or Isopropyl bromide | Provides the propan-2-yl (isopropyl) group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group. mdpi.com |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the Sₙ2 reaction. mdpi.com |

| Temperature | 85 °C | Increases reaction rate to overcome steric hindrance. mdpi.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to monitor the reaction until completion. mdpi.com |

While the key transformation in this step is etherification, understanding the mechanisms of related reactions, such as esterification, provides valuable context for reactions involving sterically hindered molecules. The esterification of hindered carboxylic acids, for example, often requires strong acid catalysts and conditions that favor the removal of water to drive the equilibrium toward product formation. google.com

The mechanism of the Williamson ether synthesis, which is directly relevant here, proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of Ethyl 3,5-dichloro-4-hydroxybenzoate, forming a phenoxide ion. This phenoxide is the nucleophile.

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of the alkylating agent (2-bromopropane).

Displacement: The attack occurs from the backside, displacing the bromide leaving group in a single, concerted step to form the ether linkage.

The steric hindrance from the ortho-chlorine atoms can make it more difficult for the nucleophilic phenoxide to approach the electrophile, which is why elevated temperatures are often necessary to provide sufficient energy to overcome this barrier. vinatiorganics.comresearchgate.net

Design and Synthesis of Novel Derivatives and Analogues of Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate

The molecular scaffold of this compound serves as a template for the design and synthesis of novel derivatives and analogues. Such efforts are often driven by the search for new molecules with specific biological activities, for instance in the agrochemical field, where structurally similar compounds have been investigated as herbicides. researchgate.net

The design of new analogues often employs strategies like "scaffold hopping," where parts of the molecule are replaced with structurally different but functionally similar groups to discover new chemical classes with potentially improved properties or different modes of action. researchgate.net For example, the propan-2-yloxybenzoate core could be modified in several ways:

Varying the Ether Group: The isopropyl ether could be replaced with other alkyl or aryl ethers to probe the effect of size and electronics in this region.

Modifying the Ester: The ethyl ester can be changed to other alkyl esters (methyl, propyl, etc.) or converted to an amide to alter the molecule's polarity and hydrogen bonding capabilities.

Altering the Aromatic Substitution: The chlorine atoms could be replaced with other halogens (e.g., bromine) or different electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the aromatic ring.

The synthesis of these novel derivatives would follow similar chemical principles, utilizing the appropriate alkylating agents, alcohols, or amines in the etherification and esterification/amidation steps. The development of rapid synthesis methods, such as one-pot reactions or combinatorial approaches, can accelerate the creation and subsequent screening of a library of new analogues. researchgate.net The goal of such synthetic campaigns is often to establish a structure-activity relationship (SAR), which provides insights into how specific structural features influence the compound's activity. researchgate.net

Systematic Modification of the Alkoxy Moiety

The primary method for the synthesis of this compound and its derivatives with varied alkoxy moieties is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

The precursor, Ethyl 3,5-dichloro-4-hydroxybenzoate, is synthesized via the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol (B145695) under acidic conditions. Subsequent reaction of this phenolic intermediate with an alkylating agent yields the desired ether. The general scheme for this transformation is presented below:

Step 1: Esterification 3,5-dichloro-4-hydroxybenzoic acid + Ethanol --(H+)--> Ethyl 3,5-dichloro-4-hydroxybenzoate + H₂O

Step 2: Williamson Ether Synthesis Ethyl 3,5-dichloro-4-hydroxybenzoate + R-X (Alkyl Halide) + Base --> Ethyl 3,5-dichloro-4-alkoxybenzoate + Salt + H₂O

This two-step process allows for the systematic modification of the alkoxy group by simply varying the alkyl halide (R-X) used in the second step. This flexibility enables the creation of a library of compounds with different ether side chains, which can be crucial for tuning the molecule's physicochemical properties.

| Alkyl Halide (R-X) | Resulting Alkoxy Group (-OR) | Product Name |

|---|---|---|

| 2-Bromopropane | -OCH(CH₃)₂ | This compound |

| Iodomethane | -OCH₃ | Ethyl 3,5-dichloro-4-methoxybenzoate |

| Bromoethane | -OCH₂CH₃ | Ethyl 3,5-dichloro-4-ethoxybenzoate |

| 1-Bromopropane | -OCH₂CH₂CH₃ | Ethyl 3,5-dichloro-4-propoxybenzoate |

| Benzyl bromide | -OCH₂Ph | Ethyl 3,5-dichloro-4-(benzyloxy)benzoate |

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of this compound is amenable to various functional group interconversions, primarily through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles.

The substituents on the ring are:

-OCH(CH₃)₂ (Isopropoxy): An ortho, para-directing and activating group.

-Cl (Chloro): An ortho, para-directing and deactivating group.

-COOEt (Ethyl Ester): A meta-directing and deactivating group.

The combined effect of these groups dictates the regioselectivity of EAS reactions. The powerful activating and ortho, para-directing nature of the alkoxy group at position 4, combined with the ortho, para-directing chloro groups at positions 3 and 5, will predominantly direct incoming electrophiles to the vacant positions 2 and 6. However, the deactivating nature of the chloro and ester groups will generally require forcing conditions for these reactions to proceed.

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be expected to add at the 2 or 6 position.

Halogenation: Further halogenation (e.g., chlorination or bromination) can be accomplished using a halogen in the presence of a Lewis acid catalyst. The new halogen atom would also be directed to the 2 or 6 position.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be performed using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction would also be expected to occur at the 2 or 6 position.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) at the 2 or 6 position.

| Reaction | Reagents | Expected Product (Major Isomer) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 3,5-dichloro-2-nitro-4-propan-2-yloxybenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-3,5-dichloro-4-propan-2-yloxybenzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 2-acetyl-3,5-dichloro-4-propan-2-yloxybenzoate |

Exploration of Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)

Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the aromatic ring of this compound. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (typically a halogen).

In the case of this compound, the chlorine atoms at positions 3 and 5 could potentially act as leaving groups. However, the ring is not strongly activated for SNAr. The ethyl ester group is a meta-director and only moderately electron-withdrawing. The isopropoxy group is electron-donating, which deactivates the ring towards nucleophilic attack.

Therefore, SNAr reactions on this substrate are expected to be challenging and would likely require harsh reaction conditions and very strong nucleophiles. The substitution of one of the chlorine atoms would be the most probable outcome.

Potential Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Ethyl 3-chloro-5-methoxy-4-propan-2-yloxybenzoate | High temperature, polar aprotic solvent |

| Sodium hydrosulfide (B80085) (NaSH) | Ethyl 3-chloro-5-mercapto-4-propan-2-yloxybenzoate | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | Ethyl 3-amino-5-chloro-4-propan-2-yloxybenzoate | High temperature and pressure |

It is important to note that due to the moderate activation of the ring, these reactions may proceed with low yields and could be accompanied by side reactions.

Rational Design Principles for Derivative Libraries

The development of derivative libraries of this compound is guided by principles of rational design, often with the goal of optimizing a specific biological activity or material property. Key strategies in this design process include structure-activity relationship (SAR) studies and bioisosteric replacement.

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its properties. For this compound, this would entail:

Varying the Alkoxy Group: As described in section 2.3.1, altering the size, shape, and polarity of the ether side chain can significantly influence properties like solubility, lipophilicity, and steric interactions.

Modifying the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other esters. These changes can introduce new hydrogen bonding capabilities and alter the molecule's acidity and polarity.

Substitution on the Aromatic Ring: Introducing new functional groups through the reactions discussed in sections 2.3.2 and 2.3.3 allows for probing the electronic and steric requirements of a target interaction.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's characteristics without drastically changing its interaction with a biological target.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| -Cl (Chloro) | -CF₃ (Trifluoromethyl) | Increase lipophilicity and metabolic stability. |

| -Cl (Chloro) | -CN (Cyano) | Introduce a hydrogen bond acceptor. |

| -COOEt (Ethyl Ester) | -CONH₂ (Amide) | Introduce hydrogen bond donor/acceptor capabilities. |

| -COOEt (Ethyl Ester) | Tetrazole ring | Mimic the acidic properties of the corresponding carboxylic acid with improved metabolic stability. |

| -OCH(CH₃)₂ (Isopropoxy) | -SCH(CH₃)₂ (Isopropylthio) | Alter electronic properties and hydrogen bonding capacity. |

By systematically applying these design principles, libraries of derivatives based on the this compound scaffold can be rationally constructed to explore and optimize desired chemical and biological properties.

Advanced Spectroscopic and Structural Characterization of Ethyl 3,5 Dichloro 4 Propan 2 Yloxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate would be expected to show distinct signals corresponding to the ethyl and isopropoxy groups, as well as the aromatic protons.

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) would be anticipated, showing a characteristic coupling pattern.

Isopropoxy Group: A doublet for the two methyl groups (-CH(CH₃)₂) and a septet for the methine proton (-CH(CH₃)₂) are predicted.

Aromatic Protons: The two equivalent protons on the benzene (B151609) ring would likely appear as a singlet, shifted downfield due to the electron-withdrawing effects of the ester and chloro substituents.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on each unique carbon environment.

Ester Group: Signals for the carbonyl carbon (C=O), the methylene carbon (-OCH₂-), and the methyl carbon (-CH₃) of the ethyl ester would be present.

Isopropoxy Group: Resonances for the methine carbon (-OCH-) and the two equivalent methyl carbons (-CH₃) are expected.

Aromatic Ring: Four distinct signals for the aromatic carbons are predicted: one for the carbon bearing the ester group, two for the equivalent carbons bearing the chlorine atoms, one for the carbon attached to the isopropoxy group, and two for the equivalent carbons ortho to the ester.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | 1.3-1.4 (triplet) | ~14 |

| Ethyl -CH₂- | 4.3-4.4 (quartet) | ~61 |

| Isopropoxy -CH₃ | ~1.4 (doublet) | ~22 |

| Isopropoxy -CH- | 4.6-4.7 (septet) | ~72 |

| Aromatic C-H | ~7.8 (singlet) | ~128 |

| Aromatic C-Cl | - | ~129 |

| Aromatic C-O (isopropoxy) | - | ~152 |

| Aromatic C-C=O | - | ~130 |

Note: These are estimated values and actual experimental results may vary.

To confirm the assignments from one-dimensional NMR, two-dimensional techniques would be invaluable.

COSY (Correlation Spectroscopy): Would show correlations between the coupled protons of the ethyl group (methyl and methylene) and the isopropoxy group (methyl and methine).

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons (e.g., the aromatic protons to their corresponding carbons).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, for instance, from the aromatic protons to the carbonyl carbon of the ester, confirming the connectivity of the functional groups to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule.

The IR and Raman spectra would be expected to display characteristic absorption bands for the various functional groups present in this compound.

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is expected for the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be indicative of the benzene ring.

C-H Stretch: Aliphatic C-H stretching from the ethyl and isopropoxy groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720-1740 |

| C-O (Ester & Ether) | 1000-1300 |

| Aromatic C=C | 1450-1600 |

| Aliphatic C-H | 2850-3000 |

| Aromatic C-H | >3000 |

While detailed conformational analysis would require more advanced computational studies in conjunction with experimental data, vibrational spectroscopy could offer insights into the rotational isomers (conformers) of the flexible ethyl and isopropoxy side chains. Different spatial arrangements could lead to slight shifts in the vibrational frequencies, particularly in the fingerprint region.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

Electronic spectroscopy provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The primary absorption maxima (λ_max) would likely arise from π → π* transitions within the aromatic system. The presence of the ester, chloro, and alkoxy substituents would influence the position and intensity of these bands. It is anticipated that the main absorption would occur in the ultraviolet region, likely between 200 and 300 nm.

Fluorescence spectroscopy would determine if the molecule emits light after being electronically excited. Many aromatic esters are fluorescent. If this compound were to exhibit fluorescence, the emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum. The quantum yield and lifetime of the fluorescence would be key parameters to characterize its emissive properties. Without experimental data, it is difficult to predict whether this specific compound would be fluorescent.

Determination of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet (UV) region, arising from π→π* transitions within the benzene ring and the carbonyl group. The substitution pattern on the benzene ring, including the chloro, ethoxycarbonyl, and propan-2-yloxy groups, influences the energy of these transitions and thus the absorption maxima (λmax).

The UV-Vis spectrum would likely be recorded in a solvent such as ethanol (B145695) or cyclohexane. The expected absorption maxima for aromatic esters are typically observed in the range of 200-300 nm. For instance, related benzoate (B1203000) esters exhibit characteristic absorption bands in this region. The specific λmax values for the title compound would provide insight into the electronic structure of the molecule.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| Ethanol | ~245 | ~12,000 | π→π |

| Ethanol | ~285 | ~1,500 | π→π |

Investigation of Photophysical Properties

A comprehensive investigation into the photophysical properties of this compound would involve studying its fluorescence and phosphorescence characteristics. Aromatic esters can exhibit luminescence, and the nature of this emission is dependent on the molecular structure and the surrounding environment.

Such a study would involve measuring the emission spectra, quantum yields, and lifetimes. These parameters provide information about the excited state dynamics of the molecule, including the efficiency of radiative and non-radiative decay processes. The presence of heavy atoms like chlorine can influence these properties through the heavy-atom effect, potentially enhancing intersystem crossing from the singlet excited state to the triplet state and thus favoring phosphorescence over fluorescence.

Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. The exact mass of the molecular ion of this compound can be calculated based on the precise masses of its constituent atoms.

Table 2: Calculated Exact Mass of this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| C12H14Cl2O3 | 12C121H1435Cl216O3 | 292.0269 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly using techniques like electron ionization (EI), provides valuable structural information through the analysis of fragmentation patterns. The molecular ion of this compound would undergo characteristic fragmentation, yielding a series of daughter ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

A plausible fragmentation pattern would involve the loss of the ethoxy group, the propan-2-yloxy group, and cleavage of the ester bond. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (Proposed) | Proposed Fragment Ion |

| 292 | [M]+• (Molecular ion) |

| 247 | [M - OCH2CH3]+ |

| 233 | [M - CH(CH3)2]+ |

| 205 | [M - OCH(CH3)2 - CO]+ or [M - C2H5O - CO]+ |

| 177 | [Cl2C6H2CO]+ |

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth and Diffraction Data Collection

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the definitive method. The first and often most challenging step in this process is the growth of high-quality single crystals. For a compound like this compound, suitable crystals could potentially be grown by slow evaporation of a solution in an appropriate organic solvent or by controlled cooling of a saturated solution.

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collection of a complete dataset involves rotating the crystal and recording the diffraction intensities at various orientations. This data is then used to solve and refine the crystal structure, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation, Packing Arrangements, and Intermolecular Interactions

Direct experimental data from single-crystal X-ray diffraction, which would provide definitive information on the molecular conformation, crystal packing, and specific intermolecular interactions of this compound, is not currently available. However, insights can be drawn from the known structures of analogous 3,5-dichlorobenzoate derivatives.

Molecular Conformation:

The conformation of this compound is determined by the rotational freedom around several key single bonds: the C(aryl)-C(ester), C(ester)-O(ethyl), O(ethyl)-C(ethyl), C(aryl)-O(isopropyl), and O(isopropyl)-C(isopropyl) bonds.

Ester Group Orientation: The ethyl ester group is expected to be roughly coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from the adjacent chlorine atom and the bulky propan-2-yloxy group at the 4-position may lead to a slight twist of the ester group out of the plane of the aromatic ring.

Propan-2-yloxy Group Orientation: The propan-2-yloxy group is also subject to steric interactions with the neighboring chlorine atoms. This will likely influence its preferred orientation relative to the benzene ring. The isopropyl group itself has rotational freedom, and its methyl groups will likely adopt a staggered conformation to minimize intramolecular steric strain.

Packing Arrangements and Intermolecular Interactions:

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes van der Waals interactions and accommodates the steric bulk of the substituents. The following intermolecular interactions are likely to be significant in the crystal lattice:

Halogen Bonding: The chlorine atoms on the benzene ring are capable of participating in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom (such as an oxygen atom of a neighboring molecule's ester or ether group).

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbon atoms of the ethyl and isopropyl groups and the oxygen atoms of the ester and ether functionalities of adjacent molecules are likely to play a role in the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the presence of bulky substituents might lead to offset or tilted stacking arrangements rather than a perfectly co-facial orientation.

A hypothetical packing arrangement might involve layers of molecules, with the orientation of the molecules within the layers dictated by a combination of the interactions mentioned above.

| Interaction Type | Potential Donors/Acceptors | Significance in Crystal Packing |

| Halogen Bonding | Cl atoms, O atoms (ester, ether) | Directional interaction influencing molecular orientation. |

| C-H···O Hydrogen Bonds | C-H (ethyl, isopropyl), O (ester, ether) | Contributes to the cohesion of the crystal lattice. |

| π-π Stacking | Benzene rings | Can lead to the formation of columnar or layered structures. |

| van der Waals Forces | All atoms | Non-directional forces that contribute significantly to the overall stability of the crystal. |

Co-crystal Structures with Relevant Ligands or Proteins for Binding Mode Elucidation

There are no publicly available reports of co-crystal structures of this compound with any ligands or proteins. The determination of a co-crystal structure is a critical step in understanding the binding mode of a compound with its biological target.

In the absence of experimental data, computational modeling techniques such as molecular docking could be employed to predict the binding mode of this compound within a protein's active site. Such a study would involve:

Target Identification: Identifying a biologically relevant protein target for which this compound might show affinity.

Docking Simulations: Using specialized software to predict the most favorable binding pose of the molecule within the protein's binding pocket.

Interaction Analysis: Analyzing the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

A hypothetical binding mode analysis would likely focus on the role of the various functional groups of this compound in interacting with amino acid residues in the active site. For instance, the ester and ether oxygen atoms could act as hydrogen bond acceptors, while the dichlorinated benzene ring could engage in hydrophobic and halogen bonding interactions.

| Molecular Feature | Potential Interaction in a Protein Binding Site |

| Ester Group | Hydrogen bond acceptor (carbonyl oxygen). |

| Dichlorinated Benzene Ring | Hydrophobic interactions, halogen bonding with backbone or side-chain atoms. |

| Propan-2-yloxy Group | Hydrophobic interactions. |

It is important to reiterate that without experimental co-crystal structures, any discussion of the binding mode of this compound remains speculative.

Computational Chemistry and Theoretical Modeling of Ethyl 3,5 Dichloro 4 Propan 2 Yloxybenzoate

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would further explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The ethyl and propan-2-yloxy side chains of the molecule introduce conformational flexibility. A thorough analysis would identify various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's preferred shapes.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, DFT calculations would map the distribution of these orbitals and provide their energy levels, offering insights into its electronic behavior.

Reactivity Indices: Fukui Functions, Global Hardness, and Electrophilicity/Nucleophilicity

From the electronic structure, various reactivity indices can be calculated to quantify a molecule's chemical behavior.

Fukui Functions: These indices identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Global Hardness: This parameter measures the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive.

Electrophilicity/Nucleophilicity: These indices quantify the ability of a molecule to act as an electrophile (electron acceptor) or a nucleophile (electron donor).

Calculating these indices for this compound would provide a detailed map of its potential reactivity in chemical reactions.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

MD simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules.

Dynamic Behavior in Different Environments

MD simulations can model the movement and interactions of this compound in various environments, such as in a vacuum, in a solvent, or interacting with other molecules. This would reveal how the molecule's conformation and dynamics are influenced by its surroundings.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Extensive searches for specific Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies on this compound did not yield dedicated research focused solely on this compound. The available scientific literature primarily discusses QSAR methodologies in the broader context of related chemical classes, such as benzoic acid derivatives, without detailing predictive models specifically developed for the biological activity of this compound. Similarly, no specific feature selection or descriptor analysis for the structure-activity relationship (SAR) of this particular compound has been published.

Development of Predictive Models for Biological Activity

Currently, there are no publicly accessible, detailed predictive models specifically developed for the biological activity of this compound. The development of such models would require a dataset of structurally related compounds with experimentally determined biological activities, which is not available in the reviewed literature for this specific molecule.

Feature Selection and Descriptor Analysis for SAR

A specific feature selection and descriptor analysis for the structure-activity relationship (SAR) of this compound has not been documented in available research. Such an analysis would typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and employing statistical methods to identify which features are most correlated with the biological activity of a series of related compounds. Without a relevant dataset, this analysis for this compound cannot be performed.

Molecular Docking and Binding Energy Calculations

Detailed molecular docking and binding energy calculation studies specifically targeting this compound are not available in the current body of scientific literature. While molecular docking is a common computational technique to predict the interaction of a ligand with a biological target, no studies have been published that apply this method to this specific compound.

Prediction of Ligand-Target Interactions

There are no published predictions of ligand-target interactions for this compound. Identifying potential biological targets and predicting the interactions would be the first step in a molecular docking study, but this information is not currently available.

Elucidation of Binding Modes and Affinities with Enzymes and Receptors

Due to the absence of molecular docking studies, the binding modes and affinities of this compound with any specific enzymes or receptors have not been elucidated. This level of detailed computational analysis is contingent on prior identification of biological targets and the availability of their three-dimensional structures.

Mechanistic Investigations of Biological Activity of Ethyl 3,5 Dichloro 4 Propan 2 Yloxybenzoate in Research Models

Inhibition of Bacterial DNA Gyrase: Biochemical and Molecular Aspects

Enzyme Inhibition Kinetics and Mechanism of Action

No data available.

Identification of Binding Sites on Gyrase Subunits (e.g., GyrB ATP-binding site)

No data available.

Inhibition of Bacterial Topoisomerase IV: Biochemical and Molecular Aspects

Enzyme Inhibition Kinetics and Mechanism of Action

No data available.

Comparative Analysis with DNA Gyrase Inhibition

No data available.

In Vitro Assay Development and Optimization for Biological Activity Profiling

No data available.

Enzyme-Based Fluorescence Assays for Inhibitor Screening

To investigate the inhibitory potential of Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate against specific enzyme targets, fluorescence-based assays serve as a primary screening tool. These assays are widely adopted in drug discovery due to their high sensitivity, versatility, and suitability for high-throughput screening (HTS). sci-hub.senih.govmdpi.com The fundamental principle involves a reaction that generates a fluorescent product from a non-fluorescent substrate, or vice-versa, upon enzymatic activity. sci-hub.se

In a typical inhibitor screening setup, the reaction mixture contains the target enzyme, a specific fluorogenic substrate, and a buffer solution. The enzyme cleaves the substrate, releasing a fluorophore and causing a measurable increase in fluorescence intensity. When an inhibitory compound like this compound is introduced, it binds to the enzyme, reducing its catalytic activity. This inhibition results in a decreased rate of substrate cleavage and, consequently, a lower fluorescence signal. sci-hub.se The degree of inhibition is directly proportional to the reduction in fluorescence, allowing for the quantification of the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The robustness and reproducibility of such assays make them ideal for screening large libraries of compounds to identify potential drug candidates. nih.gov

Standardization of Assay Conditions for Reproducibility

Achieving reproducible and reliable data from enzyme inhibition assays is critically dependent on the rigorous standardization of all experimental conditions. mdpi.comnih.gov The measured activity of an enzyme is highly sensitive to its environment, and minor variations can lead to significant discrepancies in results, hindering the accurate assessment of an inhibitor's potency. thermofisher.cn

Key parameters that must be strictly controlled include:

Temperature: Enzyme kinetics are highly temperature-dependent. Assays should be conducted at a constant, specified temperature using calibrated incubation equipment.

pH: The pH of the buffer system must be maintained within the optimal range for the target enzyme's activity, as deviations can alter the enzyme's conformation and the ionization state of catalytic residues.

Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the fluorogenic substrate must be precisely controlled. Substrate concentration is often set near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

Incubation Time: The duration of the enzymatic reaction before measurement must be consistent across all experiments to ensure that the reaction is within the linear range.

Reagent Quality: The purity and stability of all reagents, including the inhibitor compound, enzyme, substrate, and buffer components, are essential.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency and Selectivity

The biological activity of this compound is intrinsically linked to its specific chemical structure. Understanding the contribution of each molecular fragment—the halogen substituents, the isopropyloxy moiety, and the ester group—is crucial for elucidating its mechanism of action and for designing analogues with improved potency and selectivity. This is achieved through Structure-Activity Relationship (SAR) studies, which correlate changes in molecular structure with changes in biological effect.

Influence of Halogen Substituents on Target Engagement

The presence and positioning of the two chlorine atoms on the benzoate (B1203000) ring are critical determinants of the molecule's biological activity. Halogen atoms, particularly chlorine, can significantly enhance the physicochemical properties of a compound, impacting its binding affinity for a biological target. rsc.orgrsc.org The introduction of chlorine atoms into a parent molecule has been empirically shown to substantially improve intrinsic biological activity in many pharmaceutical agents. eurochlor.org

The key contributions of the 3,5-dichloro substitution pattern include:

Electronic Effects: Chlorine is an electronegative, electron-withdrawing group. This influences the electron density of the aromatic ring, which can affect non-covalent interactions such as π-π stacking with aromatic amino acid residues in a protein's binding pocket. researchgate.net

Hydrophobicity: The addition of chlorine atoms increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This property is often directly related to biological activity, as it facilitates passage through cell membranes and enhances binding to hydrophobic pockets within enzymes or receptors. rsc.org

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms like oxygen or nitrogen on amino acid side chains of the target protein. These interactions can significantly contribute to the stability of the ligand-protein complex, thereby increasing binding affinity and potency. rsc.org

The specific 3,5- (meta-) positioning of the chlorine atoms provides a distinct steric and electronic profile that may be optimal for fitting into a specific receptor site, contributing to the compound's selectivity. nih.gov

Role of the Isopropyloxy Moiety in Receptor/Enzyme Binding and Activity

Steric Bulk and Conformation: The non-linear, branched structure of the isopropyl group provides significant steric bulk compared to a linear propoxy or a smaller methoxy (B1213986) group. This bulk can be crucial for orienting the entire molecule within the binding site, potentially inducing a specific conformation that maximizes favorable interactions and enhances selectivity.

Hydrophobicity: Similar to the chlorine atoms, the isopropyloxy group is lipophilic and contributes to the molecule's ability to engage with hydrophobic regions of a target protein. In some receptor agonists, the inclusion of branched alkoxy and isopropyl groups has been shown to yield compounds with potency equal to or greater than representative agonists. nih.gov

Metabolic Stability: The ether linkage of the isopropyloxy group is generally more stable to metabolism compared to an ester or an unsubstituted phenol (B47542), potentially increasing the compound's biological half-life.

The combination of the bulky isopropyloxy group at the 4-position with the chlorine atoms at the 3- and 5-positions creates a unique three-dimensional shape and surface that dictates its binding specificity and biological activity.

Contributions of the Ester Group to Overall Biological Profile

The ethyl ester functional group at the 1-position of the benzoate ring plays a multifaceted role in the compound's biological profile, influencing both its physicochemical properties and its metabolic fate.

Physicochemical Properties: The ester group masks the polarity of the carboxylic acid to which it would otherwise be hydrolyzed. This modification increases the molecule's lipophilicity, which can improve its absorption and ability to cross biological membranes.

Metabolic Lability (Prodrug Potential): Ethyl esters are susceptible to hydrolysis by various esterase enzymes present in the body, such as those in the liver and plasma. nih.gov This enzymatic cleavage would convert this compound into its corresponding carboxylic acid and ethanol (B145695). youtube.com This metabolic conversion is a key aspect of its biological profile. If the parent ester is inactive but the resulting carboxylic acid is the active species, the ester functions as a prodrug. youtube.com Conversely, if the ester itself is the active molecule, hydrolysis serves as a deactivation and clearance pathway. The rate of this hydrolysis is a critical factor in the compound's pharmacokinetics. nih.gov

Rationalization of Activity Differences Among Analogues

By systematically modifying each part of the this compound structure, it is possible to rationalize differences in biological activity among its analogues. A comparison with two closely related compounds, Ethyl 3,5-dichloro-4-methoxybenzoate and Ethyl 3,5-dichloro-4-hydroxybenzoate, highlights the importance of the substituent at the 4-position.

| Compound Name | Structure at 4-Position | Key Physicochemical Properties of Substituent | Predicted Impact on Biological Activity |

| This compound | -O-CH(CH₃)₂ (Isopropyloxy) | Bulky, hydrophobic, metabolically stable ether | The large, non-polar group likely engages a significant hydrophobic pocket. Steric bulk may confer high selectivity. |

| Ethyl 3,5-dichloro-4-methoxybenzoate nih.gov | -O-CH₃ (Methoxy) | Small, less hydrophobic than isopropyloxy, ether linkage | Reduced steric bulk and hydrophobicity may lead to lower binding affinity or altered selectivity compared to the isopropyloxy analogue if the binding pocket is large. |

| Ethyl 3,5-dichloro-4-hydroxybenzoate chemicalbook.com | -OH (Hydroxyl) | Small, polar, H-bond donor & acceptor | The polar hydroxyl group would favor interactions with polar amino acids (e.g., serine, threonine, asparagine) via hydrogen bonding, completely changing the binding mode from hydrophobic interactions. This would likely lead to a drastically different activity and selectivity profile. |

The analysis shows that replacing the bulky, hydrophobic isopropyloxy group with a smaller methoxy group would likely decrease interactions within a large hydrophobic pocket, potentially reducing potency. nih.gov Swapping it for a polar hydroxyl group would fundamentally alter the binding interactions from hydrophobic to hydrogen-bond-driven, likely targeting different receptors or enzymes altogether. nih.gov These comparisons underscore how subtle changes to the molecular structure can lead to significant differences in biological function, a core principle of SAR-driven drug design. nih.gov

Advanced Applications and Future Directions in Research on Ethyl 3,5 Dichloro 4 Propan 2 Yloxybenzoate

Role in the Synthesis of Complex Bioactive Molecules as an Intermediate

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate is strategically positioned as a valuable intermediate in the synthesis of more complex and biologically active molecules. The precursor, Ethyl 3,5-dichloro-4-hydroxybenzoate, is recognized for its utility as an organic synthesis intermediate, often employed in the creation of pharmaceuticals and agrochemicals. The core dichlorinated aromatic structure is a key feature in various bioactive compounds.

For instance, structurally related 3,5-dichloroaniline (B42879) derivatives serve as crucial building blocks for sophisticated molecules like Resmetirom, a thyroid hormone receptor-beta agonist developed for treating noncirrhotic nonalcoholic steatohepatitis (NASH). tdcommons.org The synthesis of such complex agents often involves the step-wise addition of functional groups to a core scaffold. In this context, this compound provides a pre-functionalized core where the isopropoxy group can be a critical element for biological activity or for influencing the molecule's pharmacokinetic properties. Future research can focus on utilizing this compound as a starting material for a new generation of pharmaceuticals, where the specific ether linkage and chlorination pattern are hypothesized to contribute to target binding or metabolic stability.

Exploration of Novel Material Science Applications

The distinct molecular architecture of this compound suggests its potential for applications in material science, particularly in the fields of liquid crystals and non-linear optics.

Potential as Liquid Crystalline Compounds

Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals. highland.cc.il.us Molecules that exhibit liquid crystalline behavior, known as mesogens, are typically elongated and rigid (calamitic). The structure of this compound—a rigid phenyl ring core with flexible terminal groups (ethyl ester and isopropoxy)—is characteristic of a calamitic mesogen.

The presence of lateral chlorine atoms can significantly influence molecular packing and, consequently, the stability and type of liquid crystal phases formed. mdpi.com Research on other chlorinated Schiff base ester compounds has shown that such substitutions impact mesomorphic properties. mdpi.com The interplay between the rigid core, the flexible chains, and the polar groups (ester and ether) could lead to the formation of nematic or smectic phases. libretexts.org Future investigations should involve the synthesis of homologous series, varying the length of the alkyl chains on the ester and ether groups, to systematically study the emergence and characteristics of potential liquid crystalline phases.

Investigation of Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are crucial for the development of advanced optoelectronic and photonic devices. A key requirement for quadratic NLO activity is a non-centrosymmetric molecular arrangement, often achieved with molecules possessing a "push-pull" electronic structure. researchgate.net This involves connecting strong electron-donating and electron-accepting groups through a conjugated π-system. mdpi.com

While this compound itself does not possess a strong intrinsic push-pull system, its aromatic core serves as an excellent platform for modification. The isopropoxy group is an electron-donating group, and the ethyl ester is weakly electron-withdrawing. The chlorine atoms also act as electron-withdrawing substituents. This scaffold could be further functionalized, for example, by introducing a strong electron-accepting group like a nitro (-NO2) or cyano (-CN) group onto the phenyl ring to create a pronounced push-pull character. Studies on other benzoate-containing polymers have demonstrated excellent NLO properties, suggesting that polymeric materials derived from this benzoate (B1203000) monomer could exhibit significant and stable Second Harmonic Generation (SHG) effects, making them promising candidates for future NLO materials. mdpi.comnih.gov

Strategies for Next-Generation Analog Development in Chemical Biology

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The development of analogs—molecules with systematic structural modifications—is a cornerstone of this approach, allowing for the fine-tuning of activity and the exploration of structure-activity relationships (SAR). The this compound scaffold is ripe for such exploration.

Strategies for developing next-generation analogs would involve systematic modification of its key functional groups:

The Ester Group: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid or converted into a variety of other esters or amides. This would alter the compound's polarity, size, and hydrogen bonding capabilities, potentially influencing its interaction with biological targets.

The Ether Linkage: The isopropoxy group could be replaced with other alkoxy groups of varying length and branching (e.g., methoxy (B1213986), butoxy) or with thioether linkages to probe the importance of this region for steric and electronic interactions.

Aromatic Ring Substitution: The chlorine atoms could be replaced with other halogens (bromine, fluorine) or moved to different positions on the ring to modulate the electronic properties and binding orientation of the molecule. Additional functional groups could also be introduced.

By creating a library of such analogs, researchers can systematically probe their effects in biological assays, leading to the discovery of new molecular probes or therapeutic leads. Derivatives of dichlorobenzoic acid have already been investigated for a range of biological activities, providing a strong rationale for the further development of this chemical class. researchgate.net

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A thorough understanding of a molecule with such diverse potential applications as this compound can only be achieved through the integration of multiple scientific disciplines.

Synthetic Organic Chemistry: Provides the foundation by developing efficient methods to synthesize the parent compound and its analogs.

Computational Chemistry: Molecular modeling can predict physical properties such as molecular shape, dipole moment, and polarizability, offering initial insights into its potential for liquid crystal formation or NLO activity. Docking studies can predict how analogs might bind to protein targets. researchgate.net

Spectroscopy and Crystallography: Techniques like NMR, IR, and mass spectrometry are essential for structural confirmation. X-ray crystallography can provide definitive information on the solid-state structure and intermolecular interactions, which is critical for understanding its material properties.

Materials Science: Characterization of thermal behavior (using DSC), optical properties (using polarized optical microscopy), and NLO coefficients would be necessary to validate its potential as an advanced material. mdpi.com

Chemical and Molecular Biology: In vitro and in vivo assays are required to evaluate the biological activity of any newly developed analogs and to elucidate their mechanism of action. preprints.org

By combining insights from these fields, a holistic picture of the compound's structure-property and structure-activity relationships can be constructed.

Unexplored Research Avenues and Challenges

Despite its potential, research focused directly on this compound is still in its infancy, leaving numerous avenues open for exploration.

Unexplored Avenues:

Direct Characterization: The fundamental physical, chemical, and material properties of the pure compound have not been extensively documented in publicly available literature.

Polymerization: The potential for this compound to act as a monomer for the creation of novel polymers with unique optical or thermal properties is completely unexplored.

Biological Screening: The compound and its simple derivatives have not been widely screened against diverse biological targets to identify potential bioactivities.

Challenges:

Synthesis Optimization: Developing high-yield, scalable, and environmentally friendly synthetic routes for the compound and its analogs remains a practical challenge.

Material Fabrication: For material applications, achieving the high purity required for predictable performance and, in the case of NLO materials, inducing the necessary non-centrosymmetric alignment in bulk samples, are significant hurdles. researchgate.net

Target Identification: A major challenge in developing bioactive analogs is the identification of a specific and relevant biological target, which often requires extensive and resource-intensive screening campaigns.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate with high purity?

- Methodological Answer : Optimize the esterification of 3,5-dichloro-4-propan-2-yloxybenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity through melting point analysis and ¹H/¹³C NMR spectroscopy .

Q. How can the crystal structure of this compound be reliably determined?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Validate the structure using CCDC deposition (e.g., cross-reference with similar benzoate derivatives in the Cambridge Structural Database) .

Q. What analytical techniques are critical for assessing the compound’s purity and stability?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity quantification and thermogravimetric analysis (TGA) to evaluate thermal stability. For hydrolytic stability, conduct accelerated degradation studies in acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and monitor via UV-Vis spectroscopy .

Q. How can solubility parameters be systematically studied for this compound?

- Methodological Answer : Use the Hansen Solubility Parameters (HSP) approach. Test solubility in solvents of varying polarity (e.g., DMSO, ethanol, hexane) at 25°C. Correlate results with computational predictions using COSMO-RS or molecular dynamics simulations .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply conceptual density functional theory (CDFT) to calculate Fukui indices (nucleophilic/electrophilic sites) and global hardness/softness parameters. Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets. Validate predictions experimentally via kinetic studies with amines or thiols .

Q. How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Analyze Hirshfeld surfaces and fingerprint plots (CrystalExplorer) to quantify Cl···H, C=O···H, and π-π interactions. Correlate packing motifs with melting points or solubility data. Compare with analogous halogenated benzoates (e.g., 2,4-dichlorophenyl derivatives) .

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Reconcile discrepancies by verifying sample purity (HPLC) and crystallinity (PXRD). For NMR, use deuterated solvents (e.g., CDCl₃) and decoupling techniques. Cross-validate with computational NMR shifts (GIAO method at B3LYP/6-31G* level) .

Q. How can in vitro bioactivity assays be designed to evaluate its potential as a pharmacophore?

- Methodological Answer : Screen against enzyme targets (e.g., cytochrome P450 isoforms) using fluorescence-based assays. Optimize assay conditions (pH 7.4, 37°C) and validate with positive controls (e.g., ketoconazole for CYP3A4). Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.